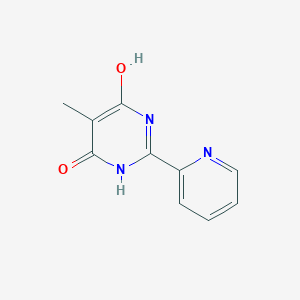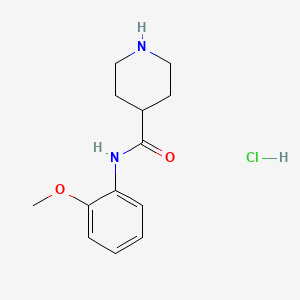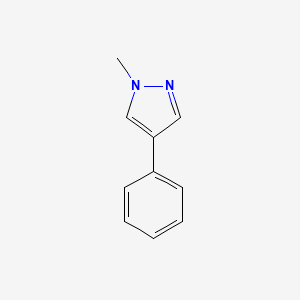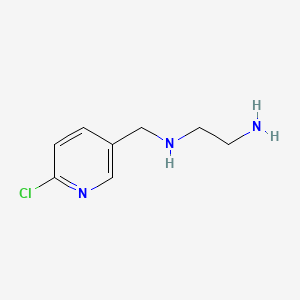
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine is a chemical compound that features a benzodioxole moiety attached to a cyclobutanemethanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Cyclobutanemethanamine Synthesis: The cyclobutanemethanamine structure can be prepared via a series of reactions starting from cyclobutanone, which undergoes reductive amination to form the desired amine.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the cyclobutanemethanamine through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The cyclobutanemethanamine structure may facilitate binding to biological macromolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the aliphatic chain structure.
1-(1,3-Benzodioxol-5-yl)-3-aminopropane: Similar aromatic structure with a different amine linkage.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to other benzodioxole derivatives. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1026796-48-4 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H15NO2/c13-12(4-1-5-12)7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6H,1,4-5,7-8,13H2 |
Clé InChI |
AQNQWUFQWYLQJL-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(CN)C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1CC(C1)(CC2=CC3=C(C=C2)OCO3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


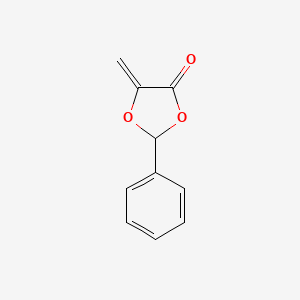
![3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride](/img/structure/B3045094.png)
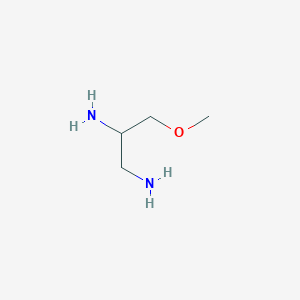
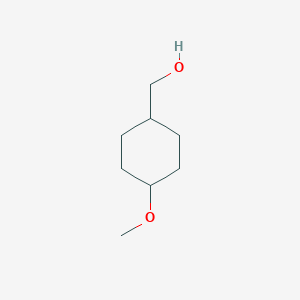
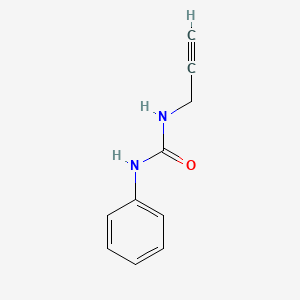
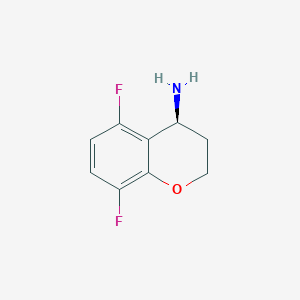
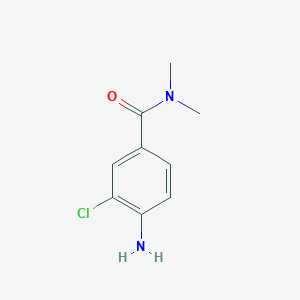

![Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-](/img/structure/B3045105.png)

